molecular formula C29H44O4 B602811 3-Dehydro-15-deoxoeucosterol CAS No. 81678-46-8

3-Dehydro-15-deoxoeucosterol

Cat. No.: B602811
CAS No.: 81678-46-8
M. Wt: 456.667
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dehydro-15-deoxoeucosterol can be synthesized through specific chemical reactions in the laboratory. The synthetic route involves the formation of the 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure through a series of steps, including oxidation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. One common source is the plant Scilla scilloides, from which the compound can be isolated using organic solvents such as ethanol, acetone, and dichloromethane . The extraction process is followed by purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Dehydro-15-deoxoeucosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Dehydro-15-deoxoeucosterol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Dehydro-15-deoxoeucosterol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cell growth and proliferation. This modulation can lead to the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Dehydro-15-deoxoeucosterol is unique due to its specific 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure, which imparts distinct chemical and biological properties. Its potential anticancer activity and use as an intermediate in steroid synthesis further highlight its uniqueness .

Properties

IUPAC Name

(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSHJGYTLGFEMC-LBQQCSDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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